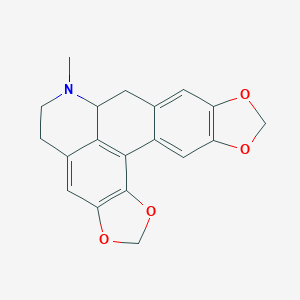

(S)-Neolitsine

Descripción

Context within Aporphine Alkaloid Chemistry and Biology

Aporphine alkaloids represent a significant subclass of isoquinoline alkaloids, characterized by a tetracyclic aromatic core structure. wikipedia.orgtaylorandfrancis.com These compounds are secondary metabolites commonly found throughout the plant kingdom, including in families such as the Menispermaceae, Annonaceae, and Nymphaeaceae. nih.govresearchgate.net From a chemical standpoint, the aporphine skeleton is formed through the phenolic oxidative coupling of a benzylisoquinoline precursor. taylorandfrancis.com This structural framework allows for a wide diversity of derivatives, which can exist in (R)- or (S)- enantiomeric forms, or be achiral. wikipedia.org

(S)-Neolitsine fits within this chemical class as the (S)-enantiomer of a specific aporphine structure. researchgate.net Its complex molecular structure features multiple chiral centers, which are crucial to its optical activity and its specific interactions with biological targets. cymitquimica.com The general biological properties of aporphine alkaloids are diverse, with reported activities including anticancer, antiviral, anti-inflammatory, and antimicrobial effects. taylorandfrancis.commdpi.com Many aporphine alkaloids are known to be toxic and can act as antagonists to dopamine receptors. wikipedia.org

Table 1: Chemical Properties of this compound

| Property | Data |

|---|---|

| CAS Number | 2466-42-4 cymitquimica.comchemfaces.com |

| Molecular Formula | C₁₉H₁₇NO₄ cymitquimica.com |

| Synonyms | (+)-Neolitsine, (7aS)-6,7,7a,8-Tetrahydro-7-methyl-5H-bis cymitquimica.comjournals.co.zabenzodioxolo[6,5,4-de:5′,6′-g]quinoline cymitquimica.com |

| Compound Class | Aporphine Alkaloid researchgate.net |

| Solubility | Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, and DMSO; limited solubility in water. cymitquimica.comchemfaces.com |

Significance in Natural Product Research

Natural products have historically been a cornerstone of drug discovery, providing a vast array of structurally diverse compounds with significant biological activity. mdpi.comnih.gov The investigation of these compounds, often derived from traditional medicines, is a critical aspect of modern pharmaceutical research. nih.gov this compound exemplifies the importance of this field as a bioactive molecule isolated from plant species with histories of traditional use. researchgate.netnih.gov

The isolation of this compound from plants such as Cissampelos capensis (Menispermaceae) and Cassytha filiformis has been a key finding in ethnopharmacological studies. researchgate.netchemfaces.comacademicjournals.org Research on such compounds helps to validate the traditional use of these plants and uncovers the specific chemical constituents responsible for their medicinal properties. journals.co.zaben-erikvanwyk.com The process often involves bioassay-guided fractionation, where plant extracts are systematically separated and tested to isolate the active compounds. researchgate.netthieme-connect.com The discovery and characterization of this compound contribute to the growing library of natural products that may serve as leads for developing new drugs. mdpi.com

Historical and Current Research Trajectories of this compound

The history of this compound research began with its isolation from plant sources and the elucidation of its chemical structure. researchgate.netresearchgate.net A significant early milestone was the confirmation of its proposed structure through the total synthesis of its racemic form, (±)-neolitsine, in 1973. rsc.orgrsc.org This synthesis was achieved via a photolytic ring closure of a benzylisoquinoline derivative, a common strategy in alkaloid synthesis at the time. rsc.orgrsc.org Another synthesis of the racemic mixture was reported as part of a broader study on alkaloid synthesis via intramolecular nonphenolic oxidative coupling. acs.org

Initial research focused heavily on phytochemical investigation, identifying this compound as a constituent of various medicinal plants alongside other alkaloids like (S)-dicentrine. researchgate.netacademicjournals.org Current research has shifted towards characterizing its biological activities and potential pharmacological applications. Modern studies have employed techniques like bioassay-guided fractionation to pinpoint its specific effects. researchgate.netthieme-connect.com This has led to the discovery of its potent anthelmintic and vasorelaxing properties. researchgate.netchemfaces.com Ongoing research continues to explore the diverse biological roles of aporphine alkaloids, with this compound being a notable example within this important class of natural compounds. mdpi.comjournals.co.za

Table 2: Selected Research Findings on the Biological Activity of this compound

| Research Area | Organism/Model | Finding | Reference |

|---|---|---|---|

| Anthelmintic Activity | Haemonchus contortus (nematode) | Exhibited an EC₉₀ value (concentration for 90% loss of larval motility) of 6.4 µg/mL in an in vitro larval development assay. | researchgate.netchemfaces.comthieme-connect.com |

| Vasorelaxing Effects | Precontracted rat aortic preparations | Demonstrated potent vasorelaxing effects with a mean IC₅₀ value between 0.08 and 2.48 µM. | chemfaces.com |

Propiedades

IUPAC Name |

13-methyl-5,7,19,21-tetraoxa-13-azahexacyclo[10.10.1.02,10.04,8.016,23.018,22]tricosa-1(23),2,4(8),9,16,18(22)-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-20-3-2-10-5-16-19(24-9-23-16)18-12-7-15-14(21-8-22-15)6-11(12)4-13(20)17(10)18/h5-7,13H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEOKAJRKHTDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=CC6=C(C=C54)OCO6)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Neolitsine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2466-42-4 | |

| Record name | (S)-Neolitsine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

149 - 150 °C | |

| Record name | (S)-Neolitsine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Origin and Isolation Methodologies of S -neolitsine

Botanical Sources and Distribution of (S)-Neolitsine and Related Alkaloids

This compound is primarily found in plant species belonging to the Lauraceae and Menispermaceae families. asianpubs.orgsci-hub.se These families are known for producing a wide array of alkaloids, including various aporphine-type compounds.

The Lauraceae family, which is predominantly distributed in tropical and subtropical regions, is a significant source of this compound and related alkaloids. sci-hub.se Genera within this family that have been identified as sources include Litsea, Neolitsea, and Actinodaphne. sci-hub.senih.gov For instance, this compound has been reported in Litsea cubeba, a plant also known as May Chang, which is found in regions of Southeast Asia, including southern China. plantaedb.comnih.govfrontiersin.org The essential oil from Litsea cubeba is well-known, but the plant's bark, leaves, and roots also contain various alkaloids. nih.govmdpi.com Other species such as Neolitsea pulchella are also documented sources. nih.gov The genus Actinodaphne, native to tropical and subtropical Asia, also contains species that produce these types of alkaloids. sci-hub.sekew.org

The Menispermaceae family is another important source of this compound. asianpubs.org Notably, it has been isolated from Cissampelos capensis, a plant species found in the southern coastal areas of South Africa. chemfaces.comacademicjournals.orgresearchgate.net This plant has a history of use in traditional medicine. academicjournals.org The isolation of this compound from Cissampelos capensis often occurs alongside other related aporphine alkaloids like (S)-dicentrine. chemfaces.comacademicjournals.orgnih.govresearchgate.net

The following table summarizes the botanical sources of this compound and some of its related aporphine alkaloids.

| Botanical Source | Family | Part of Plant | Isolated Alkaloids |

| Cissampelos capensis | Menispermaceae | Aerial parts | This compound, (S)-Dicentrine chemfaces.comnih.govresearchgate.net |

| Litsea cubeba | Lauraceae | Stem bark, Leaves, Branches | This compound, Actinodaphnine, Boldine, Laurolitsine sci-hub.senih.gov |

| Neolitsea pulchella | Lauraceae | Not specified | This compound nih.gov |

| Actinodaphne obovata | Lauraceae | Leaves and branches | This compound, Actinodaphnine sci-hub.se |

| Cassytha filiformis | Lauraceae | Whole herb | Neolitsine, Dicentrine chemfaces.com |

Advanced Chromatographic and Extraction Techniques for this compound Isolation

The isolation of this compound from its botanical sources involves a multi-step process that begins with extraction, followed by sophisticated chromatographic techniques for purification.

The initial step is typically an extraction process where the plant material (e.g., dried and powdered leaves, bark, or roots) is treated with a solvent to liberate the alkaloids. nih.govadenuniv.com The choice of solvent is crucial and is often based on the polarity of the target compounds. nih.gov Methanol is a commonly used solvent for extracting aporphine alkaloids from plant materials. chemfaces.comnih.gov The extraction process can be carried out using methods like maceration, where the plant material is soaked in the solvent, or through more advanced techniques like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), or supercritical fluid extraction (SFE) to improve efficiency. mdpi.com

Following extraction, the crude extract, which is a complex mixture of various compounds, undergoes fractionation and purification . ajgreenchem.com This is where advanced chromatographic techniques become essential. nih.govresearchgate.netColumn chromatography is a fundamental technique used for the initial separation of compounds from the crude extract. ajgreenchem.com The extract is loaded onto a column packed with a stationary phase, such as silica gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column to separate the components based on their differential partitioning between the two phases. ajgreenchem.comadarshcollege.in

For finer purification and to obtain highly pure this compound, High-Performance Liquid Chromatography (HPLC) is often employed. nih.govresearchgate.net HPLC offers high resolution and sensitivity, allowing for the separation of closely related alkaloids. Preparative HPLC can be used to isolate larger quantities of the pure compound. adarshcollege.in Other advanced techniques like Vacuum Liquid Chromatography (VLC) and Liquid-Liquid Partition (LLP) may also be used to pre-purify the extract before the final chromatographic steps. nih.gov

A common workflow for the isolation of this compound can be summarized as follows:

Preparation of Plant Material : The plant material is dried and ground into a fine powder. nih.gov

Solvent Extraction : The powdered material is extracted with a suitable solvent, often methanol. chemfaces.com

Concentration : The solvent is evaporated to yield a crude extract.

Fractionation : The crude extract is subjected to column chromatography to separate it into different fractions. ajgreenchem.com

Purification : The fractions containing the desired alkaloid are further purified using techniques like preparative TLC or HPLC to yield pure this compound. nih.govadarshcollege.in

Methodologies for Stereochemical Purity and Enantiomeric Excess Determination in Isolated Samples

Since this compound is a chiral molecule, determining its stereochemical purity and enantiomeric excess (ee) is a critical aspect of its characterization. wikipedia.orgnih.gov Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present compared to the other. wikipedia.orglibretexts.org A sample of pure this compound would have an enantiomeric excess of 100%.

Several analytical methods are used to determine the stereochemical purity and enantiomeric excess of isolated samples of this compound. ic.ac.uk

Polarimetry is a traditional method that measures the optical rotation of a chiral compound. ic.ac.uk Enantiomers rotate the plane of polarized light in equal but opposite directions. canada.ca By measuring the specific rotation of an isolated sample and comparing it to the known specific rotation of the pure enantiomer, the optical purity, and thus the enantiomeric excess, can be determined. libretexts.org

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a powerful and widely used technique for separating enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The relative peak areas of the two enantiomers in the chromatogram can be used to calculate the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine enantiomeric purity. canada.ca In a standard NMR experiment, enantiomers are indistinguishable. However, by using a chiral solvating agent or a chiral derivatizing agent, the enantiomers can be converted into diastereomers, which have different NMR spectra. ic.ac.ukcanada.ca The integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric ratio and, consequently, the enantiomeric excess. Chiral lanthanide shift reagents can also be employed to induce chemical shift differences between the enantiomers. ic.ac.uk

Circular Dichroism (CD) Spectroscopy is another chiroptical technique that can be used to determine the absolute configuration and assess the enantiomeric purity of chiral molecules. mdpi.com Enantiomers produce mirror-image CD spectra. By comparing the experimental CD spectrum of an isolated sample with the theoretical spectrum or the spectrum of a known standard, the stereochemistry can be confirmed. mdpi.com

The table below outlines the primary methods for determining the stereochemical purity of this compound.

| Method | Principle | Application |

| Polarimetry | Measures the rotation of plane-polarized light by a chiral molecule. ic.ac.uk | Determination of optical purity by comparing the measured specific rotation to that of the pure enantiomer. libretexts.org |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. nih.gov | Direct quantification of each enantiomer to calculate enantiomeric excess. |

| NMR Spectroscopy | Use of chiral auxiliaries (solvating agents, derivatizing agents, or shift reagents) to create diastereomeric environments, resulting in distinguishable NMR signals for each enantiomer. ic.ac.ukcanada.ca | Determination of the enantiomeric ratio by integrating the respective signals. |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. mdpi.com | Confirmation of absolute configuration and assessment of enantiomeric purity by comparing spectra. mdpi.com |

Biosynthetic Pathways and Enzymatic Studies of S -neolitsine

Elucidation of Proposed Biosynthetic Routes to (S)-Neolitsine and Related Aporphines

The biosynthesis of aporphine alkaloids is a branching pathway within the larger network of BIA metabolism. The journey from the primary metabolite L-tyrosine to the complex aporphine scaffold is a multi-step process that converges on the pivotal intermediate, (S)-reticuline. acs.orgpnas.orgresearchgate.net

The initial steps involve the conversion of L-tyrosine into two key precursors: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), forms the first BIA intermediate, (S)-norcoclaurine. acs.orgresearchgate.net A sequence of subsequent reactions, including O-methylation, N-methylation, and aromatic hydroxylation, converts (S)-norcoclaurine into (S)-reticuline. acs.orgmdpi.com

(S)-Reticuline is a critical branch-point intermediate from which numerous BIA structural types are derived. pnas.orgfrontiersin.org For the formation of aporphine alkaloids, (S)-reticuline undergoes an intramolecular oxidative C-C phenol coupling reaction. acs.orgnih.gov Specifically, the first committed step in the biosynthesis of most aporphine alkaloids is the direct C8-C2' coupling of (S)-reticuline to form the aporphine scaffold of (S)-corytuberine. frontiersin.orgnih.gov

While the precise terminal steps for this compound have not been fully mapped in a single study, a proposed pathway can be constructed based on its structure and established biochemical transformations for related alkaloids. Starting from (S)-corytuberine, a series of modifications, including targeted O-methylations and the formation of a methylenedioxy bridge, would be required to yield this compound. The formation of the methylenedioxy bridge from adjacent ortho-hydroxyl groups is a known reaction in other BIA pathways, typically catalyzed by specific cytochrome P450 enzymes. researchgate.net This suggests a pathway where (S)-corytuberine is further tailored by O-methyltransferases (OMTs) and a methylenedioxy bridge-forming enzyme to produce the final this compound structure.

Table 1: Proposed Biosynthetic Sequence to this compound

| Precursor | Key Intermediate | Enzymatic Step | Product |

| L-Tyrosine | Dopamine + 4-HPAA | Multiple enzymes | (S)-Norcoclaurine |

| (S)-Norcoclaurine | (S)-Coclaurine | Norcoclaurine 6-O-methyltransferase (6OMT) | (S)-Coclaurine |

| (S)-Coclaurine | (S)-N-Methylcoclaurine | Coclaurine N-methyltransferase (CNMT) | (S)-N-Methylcoclaurine |

| (S)-N-Methylcoclaurine | (S)-3'-hydroxy-N-methylcoclaurine | N-methylcoclaurine 3'-hydroxylase (NMCH) | (S)-3'-hydroxy-N-methylcoclaurine |

| (S)-3'-hydroxy-N-methylcoclaurine | (S)-Reticuline | 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) | (S)-Reticuline |

| (S)-Reticuline | - | Corytuberine synthase (CYP80G2) | (S)-Corytuberine |

| (S)-Corytuberine | - | O-Methyltransferases (OMTs) / Methylenedioxy bridge formation (CYP719 family) | This compound |

Characterization of Key Enzymatic Transformations in this compound Biosynthesis

The biosynthesis of this compound is orchestrated by several families of enzymes that catalyze specific, often stereoselective, reactions.

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is vital for BIA biosynthesis, performing critical hydroxylation and intramolecular coupling reactions that form the alkaloid skeletons. nih.gov

Corytuberine synthase (CTS) : Identified as a member of the CYP80G subfamily (specifically CYP80G2), this enzyme catalyzes the key intramolecular C-C phenol coupling of (S)-reticuline to form the aporphine core of (S)-corytuberine. acs.orgacs.orgnih.govmdpi.com Its central role has been confirmed through characterization in plants like Coptis japonica and Aristolochia contorta. nih.govnih.gov

N-methylcoclaurine 3'-hydroxylase (NMCH) : Belonging to the CYP80B family, this enzyme hydroxylates (S)-N-methylcoclaurine, a crucial step leading to the formation of (S)-reticuline. mdpi.comnih.gov

Methylenedioxy Bridge Forming CYPs : While not yet specifically characterized for this compound, enzymes from the CYP719 family are known to form methylenedioxy bridges from ortho-methoxyphenols in the biosynthesis of other BIAs, such as berberine. researchgate.net It is highly probable that a CYP719 enzyme is responsible for this key structural feature of this compound.

Methyltransferases: These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor to decorate the alkaloid scaffold, influencing its bioactivity and chemical properties.

O-Methyltransferases (OMTs) : Several OMTs are required to produce (S)-reticuline, including norcoclaurine 6-O-methyltransferase (6OMT) and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT). mdpi.com Additional OMTs would be necessary post-cyclization to add the specific methoxy groups present in this compound.

N-Methyltransferases (NMTs) : Coclaurine N-methyltransferase (CNMT) methylates the secondary amine of coclaurine to form a tertiary amine in (S)-N-methylcoclaurine. mdpi.comnih.gov In the biosynthesis of the related aporphine magnoflorine, a distinct reticuline N-methyltransferase (RNMT) has been identified that N-methylates the tertiary amine of (S)-corytuberine to form a quaternary amine, demonstrating the functional diversity of NMTs in aporphine biosynthesis. nih.gov

Genetic and Molecular Biology Approaches to Biosynthetic Pathway Analysis

Modern molecular techniques have been instrumental in identifying the genes that encode the biosynthetic enzymes for aporphine alkaloids.

Transcriptomics and Co-expression Analysis: By sequencing the transcriptome of alkaloid-producing plants, researchers can identify candidate genes. In studies on lotus (Nelumbo nucifera), digital gene expression (DGE) and weighted gene co-expression network analysis (WGCNA) have successfully identified genes encoding NCS, OMTs, and CYP80G2 whose expression levels correlate with the accumulation of aporphine alkaloids. nih.govacs.orgmdpi.com This approach provides a powerful tool for gene discovery in non-model plants.

Functional Genomics and Heterologous Expression: To confirm the function of a candidate gene, it is often cloned and expressed in a heterologous system, such as yeast (Saccharomyces cerevisiae) or bacteria (E. coli). pnas.org The recombinant enzyme can then be purified and its activity tested with putative substrates. This method has been used extensively to characterize the function of numerous BIA biosynthetic enzymes, including corytuberine synthase (CYP80G2). nih.govnih.gov

Gene Silencing and Mutagenesis: Suppressing the expression of a specific gene in the native plant can provide definitive evidence of its role in a biosynthetic pathway. In opium poppy, virus-induced gene silencing (VIGS) of the RNMT gene led to a significant decrease in the product, magnoflorine, and a corresponding increase in its precursor, corytuberine, confirming the enzyme's physiological function. nih.gov Furthermore, site-directed mutagenesis has been employed to pinpoint specific amino acid residues that are critical for the catalytic activity of CYP80 enzymes, providing insight into their structure-function relationships. nih.govmdpi.com

Comparative Genomics: In the Lauraceae family, where this compound is found, comparative genomic studies have uncovered the conservation of gene clusters (microsynteny) and notable gene duplications related to isoquinoline alkaloid biosynthesis. nih.gov This suggests an evolutionary emphasis on these pathways within the family and provides a roadmap for identifying homologous genes in plants like Neolitsea or Ocotea. researchgate.netsci-hub.se

Precursor Incorporation Studies and Isotopic Labeling Methodologies in Biosynthesis

Before the advent of widespread gene sequencing, the primary method for elucidating biosynthetic pathways was through precursor feeding and isotopic labeling experiments. researchgate.net This classical biochemical approach remains highly valuable for confirming proposed pathways in vivo.

The methodology involves feeding a plant or cell culture with a precursor molecule that has been labeled with a stable isotope (e.g., ¹³C, ¹⁵N) or a radioisotope (e.g., ¹⁴C, ³H). After a period of metabolism, the target natural product is isolated, and the position and quantity of the incorporated label are determined using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

L-Tyrosine is the primary precursor for both the isoquinoline and benzyl portions of the BIA skeleton.

(S)-Reticuline serves as the central precursor for the vast majority of BIA subclasses.

Aporphine alkaloids of the corytuberine type are formed via direct intramolecular C-C coupling of (S)-reticuline, as opposed to a dienone rearrangement mechanism. researchgate.net

While a specific isotopic labeling study tracing the entire pathway to this compound is not prominently documented, the well-established results for the general aporphine pathway provide a solid foundation for its biosynthetic origin. researchgate.netnih.gov These methodologies have been crucial in validating the key transformations, such as the cyclization of reticuline, that define the aporphine alkaloid family.

Table 2: Summary of Methodologies Used in Aporphine Biosynthesis Research

| Methodology | Application | Key Findings/Examples | References |

| Transcriptome Analysis (WGCNA/DGE) | Identification of candidate biosynthetic genes. | Correlated expression of CYP80G2 with aporphine levels in Nelumbo nucifera. | acs.org, nih.gov |

| Heterologous Expression | Functional validation of enzymes. | Confirmed (S)-reticuline to (S)-corytuberine activity of CYP80G2 in yeast. | nih.gov, pnas.org |

| Virus-Induced Gene Silencing (VIGS) | In vivo confirmation of gene function. | Suppression of RNMT in opium poppy reduced magnoflorine accumulation. | nih.gov |

| Isotopic Labeling | Elucidation of precursor-product relationships. | Confirmed the direct C-C coupling of (S)-reticuline to form the aporphine core. | nih.gov, researchgate.net, researchgate.net |

Preclinical Mechanistic Biological Activity of S -neolitsine

Molecular Target Identification and Characterization

The initial steps in understanding the biological activity of a compound involve identifying its molecular targets. For (S)-Neolitsine, this has been approached through computational and experimental methods, focusing on its interactions with specific receptors, enzymes, and nucleic acids.

Ligand-Receptor Binding Studies and Interaction Analysis

Computational molecular docking studies have been employed to predict the binding affinity of this compound with various protein targets. One such study investigated its potential interaction with the human Progesterone Receptor (PR), a key target in breast cancer therapy. The results indicated a strong binding affinity, suggesting that this compound could act as an inhibitor of this receptor.

In contrast, a separate screening study evaluated this compound against Platelet-Derived Growth Factor Receptor (PDGFR) kinase. In this analysis, the compound was eliminated from further investigation based on a Prediction of Activity Spectra for Substances (PASS) analysis, which suggested it possessed irrelevant biological properties for this particular target.

| Target Receptor | Methodology | Finding | Inference |

|---|---|---|---|

| Progesterone Receptor (PR) | Molecular Docking | High binding affinity (Docking Score: -10.3 kcal/mol) | Potential inhibitor of PR signaling |

| PDGFR Kinase | PASS Analysis | Predicted irrelevant biological properties | Eliminated as a potential PDGFR kinase inhibitor |

Enzyme Modulation and Inhibition Kinetics

The ability of this compound and its close derivatives to modulate enzyme activity has been a subject of investigation. A study focusing on a structurally similar analogue, N-methylneolitsine, which was isolated from Cissampelos pareira, demonstrated notable inhibitory activity against acetylcholinesterase (AChE). cellsignal.com Acetylcholinesterase is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. nih.gov

The study determined the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. nih.govgenewiz.com

| Compound | Enzyme Target | Inhibition Value (IC₅₀) | Source |

|---|---|---|---|

| N-methylneolitsine | Acetylcholinesterase (AChE) | 12.32 µg/mL | cellsignal.com |

Furthermore, broader studies on the aporphine alkaloid class, to which this compound belongs, indicate that these compounds can interfere with the catalytic activity of topoisomerases. spandidos-publications.commdpi.com

Nucleic Acid Interactions and Associated Mechanisms (e.g., DNA Binding, Topoisomerase Interference)

A primary mechanism of action proposed for many aporphine alkaloids is their interaction with nucleic acids. mdpi.com The relatively planar, polycyclic, and aromatic structure of these molecules allows them to insert themselves between the base pairs of the DNA double helix, a process known as DNA intercalation. spandidos-publications.comsochob.cl This insertion causes structural distortions in the DNA, such as unwinding the helix, which can interfere with cellular processes like DNA replication and transcription. sochob.clrockland.com

This intercalative binding is directly linked to the inhibition of DNA topoisomerases. spandidos-publications.commdpi.com Topoisomerases are essential enzymes that manage the topological state of DNA by catalyzing the breaking and rejoining of DNA strands to relieve supercoiling during replication and transcription. nih.govnih.gov By distorting the DNA structure, intercalating agents can trap the topoisomerase enzyme on the DNA, forming a stable drug-enzyme-DNA complex. This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA strand breaks and ultimately triggering cellular apoptosis. nih.govwikipedia.org Studies on related aporphine alkaloids, such as actinodaphnine, cassythine, and dicentrine, have confirmed through spectroscopic methods and DNA unwinding assays that they behave as typical DNA intercalating agents and inhibit topoisomerase activity. mdpi.comresearchgate.net This evidence strongly suggests that a similar mechanism of DNA intercalation and subsequent topoisomerase interference is a key component of the biological activity of this compound.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

The interaction of this compound with its molecular targets is expected to trigger changes in various intracellular signaling pathways, which are complex networks that transmit signals from the cell surface to intracellular targets, ultimately dictating cellular responses. cellsignal.com

Signal Transduction Cascade Analysis

Based on its identified molecular targets, this compound is likely to modulate several critical signaling cascades.

Progesterone Receptor-Mediated Pathways: The predicted binding of this compound to the Progesterone Receptor (PR) suggests a potential modulation of steroid hormone signaling. Beyond its classical genomic functions, PR can initiate rapid, non-genomic signaling at the cell membrane. frontiersin.org This can lead to the activation of kinase cascades, including the PI3K/Akt and the MAPK/ERK pathways, which are central regulators of cell proliferation, survival, and metabolism. wikipedia.orgresearchgate.netfrontiersin.orgnih.govkegg.jpwikipedia.orgcreative-diagnostics.com Activation of these pathways by progesterone has been linked to the regulation of cell cycle progression and survival in various cell types. researchgate.net

DNA Damage Response (DDR) Pathway: The probable inhibition of topoisomerases by this compound represents a form of genotoxic stress that induces DNA strand breaks. mdpi.com This damage activates a sophisticated signaling network known as the DNA Damage Response (DDR). researchgate.net Key kinases such as Ataxia-Telangiectasia Mutated (ATM) and ATR are activated, which in turn phosphorylate downstream effectors like checkpoint kinases Chk1 and Chk2. mdpi.com This cascade can lead to cell cycle arrest to allow for DNA repair or, if the damage is too severe, induce apoptosis. spandidos-publications.comresearchgate.net The DDR pathway can also activate other signaling routes, including the NF-κB pathway , which plays a dual role in promoting either cell survival or apoptosis depending on the cellular context. spandidos-publications.comoncotarget.com

Cholinergic Signaling Pathway: The demonstrated inhibition of acetylcholinesterase (AChE) by the closely related N-methylneolitsine implies that this compound may affect cholinergic signaling. cellsignal.comoup.com Inhibition of AChE increases acetylcholine levels, leading to enhanced stimulation of nicotinic acetylcholine receptors (nAChRs). oup.com Activation of certain nAChRs has been shown to trigger neuroprotective signaling cascades, including the PI3K/Akt pathway . nih.gov

Gene Expression and Protein Regulation Studies

The modulation of the aforementioned signaling pathways by this compound would logically culminate in altered gene expression and protein regulation. The activation of pathways like MAPK/ERK and PI3K/Akt, and transcription factors such as NF-κB and STATs, directly influences the transcription of genes that control fundamental cellular processes. nih.govnih.gov These processes include cell cycle progression, apoptosis, and cellular proliferation. bioscientifica.com

For instance, topoisomerase inhibition and the subsequent DNA damage response often lead to the upregulation of tumor suppressor proteins like p53 and changes in the levels of cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs). mdpi.com This can result in cell cycle arrest at the G2/M phase. mdpi.com Similarly, these pathways regulate the expression of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bcl-2), which control the mitochondrial pathway of apoptosis. mdpi.com

However, based on the reviewed scientific literature, specific studies employing transcriptomic (e.g., microarray, RNA-seq) or proteomic analyses to create a global profile of the gene and protein changes induced by this compound have not been identified. genewiz.comnih.govmedgenome.combigomics.ch Therefore, while the mechanistic links to key signaling pathways are established, direct large-scale experimental data detailing the downstream consequences on gene and protein expression for this compound remains an area for future investigation.

Reactive Oxygen Species (ROS) Modulation and Antioxidant Mechanisms

Reactive oxygen species (ROS) are byproducts of aerobic metabolism, encompassing molecules like superoxide anions, hydroxyl radicals, and hydrogen peroxide. mdpi.com In balanced levels, ROS are crucial signaling molecules, but their excessive generation leads to oxidative stress, a condition implicated in cellular damage and various diseases. frontiersin.orgnih.gov Cellular defense against oxidative stress involves a complex system of antioxidant enzymes (such as superoxide dismutase and catalase) and non-enzymatic antioxidant molecules. mdpi.comnih.govmdpi.com These antioxidants can neutralize free radicals directly, chelate transition metals to prevent radical formation, or inhibit enzymes that generate ROS. nih.govbyjus.com

The antioxidant mechanism often involves the donation of a hydrogen atom from the antioxidant molecule to a free radical, which stabilizes the radical. nih.govmdpi.com Many natural compounds, including alkaloids, possess antioxidant properties. nih.govbyjus.commdpi.com These compounds may protect against cellular damage by mitigating oxidative stress. nih.gov While the modulation of ROS is a key mechanism for many bioactive compounds, specific studies detailing the direct effects of this compound on ROS production or its antioxidant enzyme-inducing capabilities were not prominent in the reviewed literature. However, its classification as a natural alkaloid suggests a potential for such activities, which is a common characteristic of this chemical class. nih.govnih.gov

Cell-Based Investigations of this compound's Biological Modulations

Cell-based assays are fundamental in preclinical research to determine how a compound affects cellular health, growth, and death. sigmaaldrich.com this compound, as part of the aporphine alkaloid class, has been investigated through various cellular studies that shed light on its biological effects. nih.govbiosynth.com

Cell viability refers to the number of healthy, functioning cells in a sample, while cell proliferation is the process of cell division that increases the total number of cells. susupport.comcellsignal.com These processes are tightly controlled by complex signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which regulates the cell cycle. nih.govnih.gov Dysregulation of cell proliferation is a hallmark of diseases like cancer. susupport.comnih.gov

Aporphine alkaloids (AAs), the chemical family of this compound, have been shown to significantly inhibit tumor initiation, development, and metastasis by perturbing the cell cycle and inhibiting cancer cell proliferation. nih.gov The cytotoxic potential of this class of compounds has been evaluated against several human cancer cell lines, including Hep-2, MCF-7, B16-F10, and 786-0. These studies suggest that compounds like this compound may exert their effects by interfering with the fundamental cellular machinery responsible for growth and division.

Cell death is a critical biological process that can occur through regulated pathways like apoptosis or unregulated processes like necrosis. nih.govnih.gov Apoptosis, or programmed cell death, is characterized by cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies without triggering significant inflammation. ptglab.comresearchgate.netmdpi.com It is executed by a family of proteases called caspases and regulated by proteins such as the Bcl-2 family. ptglab.comresearchgate.net Necrosis, in contrast, is typically a result of acute injury, leading to cell swelling, membrane rupture, and the release of cellular contents, which provokes an inflammatory response. nih.govnih.govmdpi.com

Natural aporphine alkaloids are known to modulate programmed cell death pathways. nih.gov This regulation is a key mechanism behind their anticancer activities. nih.gov While specific studies detailing this compound's direct induction of apoptosis or necrosis are not extensively covered, its classification within a group of compounds known to influence these pathways suggests a potential mechanism of action that involves the controlled elimination of pathological cells.

The inflammatory response is a coordinated defense mechanism involving various immune cells, signaling molecules (cytokines like TNF-α and IL-6), and transcription factors (like NF-κB). nih.govresearchgate.net While essential for protection against pathogens and injury, chronic or excessive inflammation contributes to a wide range of diseases. nih.govfrontiersin.org Modulation of these inflammatory pathways is a key therapeutic strategy. mdpi.com

Preclinical research indicates that this compound holds potential for impacting inflammatory disorders. biosynth.com This is supported by evidence that aporphine alkaloids can regulate pro-inflammatory cytokines. nih.gov The ability to modulate the cellular components and signaling cascades of the immune system is a significant area of investigation for this compound and related compounds. biosynth.com

Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), are proteins essential for the survival, differentiation, and function of neurons. nih.govgenesispub.org Neuroprotection refers to the preservation of neuronal structure and function against damage. numberanalytics.com Cellular mechanisms of neuroprotection often involve the activation of signaling cascades like the PI3K/Akt and ERK pathways, which promote cell survival and inhibit apoptosis. nih.govnumberanalytics.com

Research efforts have focused on evaluating the role of this compound in neuroprotective strategies. biosynth.com This suggests that the compound may influence pathways that support neuron health and resilience. The investigation into its neurotrophic and neuroprotective potential points towards its possible application in contexts of neuronal stress or degenerative conditions. biosynth.comnih.gov

Table 1: Summary of Cell-Based Biological Modulations of Aporphine Alkaloids, including this compound

| Biological Process | Cellular Pathway/Mechanism | Observed Effect of Aporphine Alkaloid Class | Specific Finding for this compound |

| Cell Viability & Proliferation | Cell Cycle Regulation, MAPK Pathway | Inhibition of cancer cell proliferation and tumor development. nih.gov Cytotoxic against various human cancer cell lines. | Implied activity as a member of the aporphine alkaloid class. |

| Apoptosis & Necrosis | Caspase Activation, Bcl-2 Family Regulation | Regulation of programmed cell death pathways. nih.gov | Implied activity as a member of the aporphine alkaloid class. |

| Inflammatory Response | Cytokine (TNF-α, IL-6) and NF-κB Signaling | Regulation of pro-inflammatory cytokines. nih.gov | Investigated for its impact on inflammatory disorders. biosynth.com |

| Neuroprotection | Neurotrophic Factor Signaling (BDNF), PI3K/Akt, ERK Pathways | Not specified for the general class in search results. | Evaluated for its role in neuroprotective strategies. biosynth.com |

Cellular Inflammatory Response Modulation

In Vivo Preclinical Models for Mechanistic Elucidation of this compound's Actions

In vivo models are crucial for understanding a compound's effects within a whole, living organism. Research has utilized such models to explore the therapeutic potential of this compound. biosynth.com

A significant area of investigation has been its anthelmintic (anti-parasitic worm) activity. This compound, isolated from the plant Cissampelos capensis, demonstrated strong anthelmintic effects in an in vitro larval development assay using the parasitic nematode Haemonchus contortus. nih.govresearchgate.net In this assay, it exhibited an EC₉₀ (the concentration required to cause 90% loss of larval motility) of 6.4 µg/mL. researchgate.net

While a direct in vivo anthelmintic study on this compound was not detailed, its closely related aporphine alkaloid, (S)-dicentrine, was tested in a mouse model infected with the gastrointestinal nematode Heligmosomoides polygyrus. nih.govresearchgate.net Oral administration of (S)-dicentrine resulted in a 67% reduction in worm counts. nih.govresearchgate.net These findings highlight the potential of this class of compounds in combating parasitic infections.

Beyond parasitic diseases, preclinical models are being used more broadly to assess this compound's efficacy in strategies related to inflammatory and autoimmune disorders, as well as for neuroprotection. biosynth.com These investigations are essential for fully elucidating its mechanisms of action and therapeutic potential. biosynth.com

Table 2: In Vivo Preclinical Models and Findings for this compound and Related Compounds

| Compound | Preclinical Model | Condition Studied | Key Findings |

| This compound | Haemonchus contortus (in vitro larval assay) | Parasitic Nematode Motility | Strong anthelmintic activity with an EC₉₀ of 6.4 µg/mL. researchgate.net |

| (S)-Dicentrine | Heligmosomoides polygyrus (mouse model) | Gastrointestinal Parasitic Infection | 67% reduction in worm counts with oral administration. nih.govresearchgate.net |

| This compound | General Preclinical Models | Inflammatory, Autoimmune, and Neuroprotective Strategies | Currently under evaluation to assess therapeutic efficacy and mechanism of action. biosynth.com |

Model Selection and Rationale for Mechanistic Studies

The selection of appropriate experimental models is fundamental to elucidating the mechanisms of action of a compound. In the preclinical evaluation of this compound, both in vitro and in vivo models have been strategically employed to investigate its biological activities, particularly its anti-inflammatory and anti-cancer properties.

In vitro studies have primarily utilized cell lines to provide a controlled environment for mechanistic investigation at the molecular level. For instance, to explore its anti-inflammatory potential, lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells have been a model of choice. The rationale for using this model is that RAW 264.7 cells, when activated by LPS, mimic key aspects of the inflammatory response, including the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, as well as the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This allows for a direct assessment of the compound's ability to interfere with these inflammatory pathways.

In the context of cancer research, various human cancer cell lines have been employed to study the cytotoxic and apoptosis-inducing effects of this compound. These have included human lung cancer (A549), colon cancer (COLO 205), and liver cancer (HepG2) cell lines. The rationale for using a panel of different cancer cell lines is to determine the compound's spectrum of activity and to identify potential cell-type-specific mechanisms of action. These models are crucial for initial screenings and for detailed studies of the molecular events leading to cell death.

For in vivo validation of the mechanistic findings from cell-based assays, animal models have been utilized. To investigate the anti-inflammatory effects of this compound, carrageenan-induced paw edema in mice is a commonly used model. This model is relevant as it represents an acute inflammatory response characterized by edema, and increased levels of inflammatory mediators, allowing for the evaluation of a compound's ability to suppress inflammation in a living organism.

Biomarker Identification and Quantification for Mechanistic Correlates

The identification and quantification of specific biomarkers are essential for understanding how this compound exerts its biological effects. Research has focused on key molecules involved in inflammation and cancer progression.

In studies using LPS-stimulated RAW 264.7 macrophages, several key inflammatory biomarkers were identified and quantified. Nitric oxide (NO) production, a hallmark of inflammation, was measured using the Griess assay, which quantifies nitrite, a stable metabolite of NO. The expression levels of the enzymes responsible for producing inflammatory mediators, iNOS and COX-2, were assessed at both the protein and mRNA levels. Western blotting has been used for the semi-quantitative analysis of protein expression, while reverse transcription-polymerase chain reaction (RT-PCR) has been employed to quantify the corresponding mRNA levels. These studies have demonstrated that this compound can significantly reduce the production of NO and downregulate the expression of iNOS and COX-2 proteins and mRNA in a concentration-dependent manner.

In the realm of cancer research, biomarkers of apoptosis, or programmed cell death, have been a major focus. The activation of caspases, a family of proteases that execute the apoptotic program, is a key indicator. Specifically, the cleavage and activation of caspase-3 and caspase-9 have been observed in cancer cells treated with this compound, often quantified by Western blot analysis. Another important biomarker for apoptosis is the change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. This compound has been shown to alter this ratio in favor of apoptosis. Furthermore, DNA fragmentation, a later event in apoptosis, has been visualized and quantified using techniques like the TUNEL assay.

The table below summarizes the key biomarkers modulated by this compound in preclinical mechanistic studies.

| Model System | Biological Process | Biomarker | Method of Quantification | Observed Effect of this compound |

| LPS-stimulated RAW 264.7 cells | Inflammation | Nitric Oxide (NO) | Griess Assay | Reduction |

| LPS-stimulated RAW 264.7 cells | Inflammation | Inducible Nitric Oxide Synthase (iNOS) | Western Blot, RT-PCR | Downregulation of protein and mRNA expression |

| LPS-stimulated RAW 264.7 cells | Inflammation | Cyclooxygenase-2 (COX-2) | Western Blot, RT-PCR | Downregulation of protein and mRNA expression |

| Human Cancer Cell Lines | Apoptosis | Cleaved Caspase-3 | Western Blot | Increased levels |

| Human Cancer Cell Lines | Apoptosis | Cleaved Caspase-9 | Western Blot | Increased levels |

| Human Cancer Cell Lines | Apoptosis | Bax/Bcl-2 Ratio | Western Blot | Increased ratio |

| Human Cancer Cell Lines | Apoptosis | DNA Fragmentation | TUNEL Assay | Increased fragmentation |

Pathophysiological Pathway Modulation in Animal Models

Building upon the in vitro findings, studies in animal models have provided further insight into how this compound modulates key pathophysiological pathways.

In the carrageenan-induced paw edema model in mice, this compound has been shown to significantly reduce the inflammatory response. This is achieved through the modulation of several interconnected pathways. The compound's ability to inhibit the expression of COX-2, as observed in vitro, translates to a reduction in the synthesis of prostaglandins in the inflamed paw tissue. Prostaglandins are potent mediators of inflammation, contributing to vasodilation, increased vascular permeability, and pain. By suppressing their production, this compound effectively dampens the inflammatory cascade.

Furthermore, the inhibition of iNOS expression by this compound leads to decreased NO production in the inflamed tissue. While NO has complex roles in inflammation, excessive production by iNOS contributes to tissue damage and vasodilation. Therefore, its suppression is a key component of the anti-inflammatory effect of this compound observed in this animal model.

The mechanistic studies of this compound have also pointed towards the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for iNOS and COX-2. It has been proposed that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB. In the unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS or carrageenan, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound may interfere with this process, thereby preventing the expression of a wide array of inflammatory mediators. While this has been strongly suggested by in vitro data, further detailed studies in animal models are needed to fully confirm the in vivo relevance of NF-κB pathway modulation by this compound.

Advanced Analytical and Spectroscopic Methodologies in S -neolitsine Research

High-Resolution Mass Spectrometry Applications in Metabolite Profiling and Identification

High-resolution mass spectrometry (HRMS) is a cornerstone in the field of metabolomics, offering unparalleled sensitivity and mass accuracy for the detection and identification of metabolites in biological samples. nih.govresearchgate.net When studying the metabolic fate of (S)-Neolitsine, HRMS, often coupled with liquid chromatography (LC-HRMS), enables the comprehensive profiling of its metabolites. animbiosci.org This untargeted metabolomics approach can screen for a vast number of metabolites simultaneously, providing a detailed snapshot of the biotransformation products of this compound. animbiosci.orgdiva-portal.org

The process typically involves the extraction of metabolites from a biological matrix, which are then separated by liquid chromatography before being introduced into the mass spectrometer. nih.gov The instrument measures the mass-to-charge ratio (m/z) of the ions with high precision, often with mass accuracy in the parts-per-million (ppm) range. nih.gov This high resolution is critical for distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental compositions.

In the context of this compound research, HRMS facilitates the identification of its metabolites by providing accurate mass measurements, which are then used to predict elemental compositions. Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where precursor ions of interest are fragmented to produce a characteristic pattern of product ions. frontiersin.org This fragmentation pattern serves as a fingerprint for the metabolite, aiding in its structural elucidation. diva-portal.org The use of techniques like stable isotope tracing, where a labeled version of this compound is used, can further enhance the confidence in metabolite identification by distinguishing drug-related metabolites from endogenous compounds. frontiersin.org

Table 1: Key HRMS Parameters in Metabolite Profiling

| Parameter | Description | Significance in this compound Research |

| Mass Resolution | The ability of a mass spectrometer to distinguish between ions of very similar mass-to-charge ratios. | Crucial for separating this compound metabolites from other endogenous compounds with similar masses. nih.gov |

| Mass Accuracy | The closeness of the measured mass to the true, calculated mass of an ion. | Enables the confident determination of the elemental composition of unknown metabolites. nih.gov |

| Tandem MS (MS/MS) | A technique where ions of a specific m/z are selected and fragmented to produce a secondary mass spectrum. | Provides structural information for the identification of this compound metabolites. frontiersin.org |

| Scan Rate | The speed at which the mass spectrometer can acquire a full mass spectrum. | Important for compatibility with fast chromatographic separations, ensuring comprehensive data acquisition. nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and three-dimensional arrangement of atoms in a molecule. mst.edubu.edu For a complex molecule like this compound, advanced NMR methods are essential for unambiguously assigning its chemical structure and understanding its conformational dynamics in solution. bu.edu

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the different chemical environments of the hydrogen and carbon atoms within the molecule. savemyexams.com However, for a complete structural elucidation, two-dimensional (2D) NMR techniques are indispensable. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, typically those on adjacent carbon atoms. This helps in piecing together the spin systems within the molecule, such as the different parts of the alkaloid core of this compound. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. wikipedia.org It is invaluable for assigning the carbon signals in the this compound spectrum based on the assignments of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. wikipedia.org NOESY data is critical for determining the relative stereochemistry and the preferred conformation of this compound in solution.

The combination of these advanced NMR experiments allows for a comprehensive structural and conformational analysis of this compound, providing a detailed picture of its molecular architecture. duke.edu

Table 2: Common 2D NMR Experiments for Structural Elucidation of this compound

| Experiment | Information Provided | Application for this compound |

| COSY | ¹H-¹H through-bond correlations | Identifies adjacent protons, helping to trace out the spin systems in the alkaloid framework. wikipedia.org |

| HSQC | ¹H-¹³C one-bond correlations | Assigns carbon signals based on their directly attached protons. wikipedia.org |

| HMBC | ¹H-¹³C long-range (2-3 bond) correlations | Connects different structural fragments and establishes the overall molecular skeleton. |

| NOESY | ¹H-¹H through-space correlations | Determines the relative stereochemistry and solution-state conformation. wikipedia.org |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule like this compound is a critical aspect of its characterization. Chiroptical spectroscopic methods, particularly Circular Dichroism (CD), are powerful tools for this purpose. mtoz-biolabs.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyasia.com Enantiomers, being mirror images, produce CD spectra that are equal in magnitude but opposite in sign. spark904.nl

To determine the absolute configuration of this compound using CD, its experimental CD spectrum is compared with a theoretically calculated spectrum. nih.gov This process involves:

Conformational Search: Identifying the most stable conformations of the molecule using computational methods like molecular mechanics or density functional theory (DFT).

Spectrum Calculation: For the most stable conformers, the CD spectrum is calculated using quantum chemical methods, such as time-dependent DFT (TD-DFT).

Comparison: The calculated spectrum is then compared with the experimental CD spectrum obtained from a pure sample of this compound. nih.gov

A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov This method is particularly valuable as it can be performed on the molecule in solution and does not require crystallization, which can sometimes be a challenging and time-consuming process. spark904.nl

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is considered the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. nih.gov This technique relies on the diffraction of X-rays by a single crystal of the compound. libretexts.org The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined with high precision. nih.gov

For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. nih.gov Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with X-rays. youtube.com The diffraction data, consisting of the positions and intensities of the diffracted spots, are collected and processed. wikipedia.org

The resulting crystal structure provides a wealth of information, including:

The exact connectivity of the atoms.

Precise bond lengths and angles.

The absolute configuration of all stereocenters.

Details of intermolecular interactions in the solid state, such as hydrogen bonding and crystal packing.

The structural information obtained from X-ray crystallography is definitive and serves as a benchmark for validating the structures determined by other methods, such as NMR spectroscopy. canbipharm.com

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Samples

Chromatography is a fundamental analytical technique used to separate, identify, and quantify the components of a mixture. nih.gov In the context of this compound research, various chromatographic methods are employed to assess the purity of isolated or synthesized samples and to perform quantitative analysis.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for monitoring the progress of reactions and for preliminary purity checks. gentechscientific.comunipune.ac.in A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica gel), and a solvent (the mobile phase) is allowed to move up the plate, separating the components based on their different affinities for the stationary and mobile phases. gentechscientific.com

Column Chromatography: This technique is used for the purification of larger quantities of this compound. studymind.co.uk The sample is loaded onto a column packed with a stationary phase, and a solvent is passed through the column to elute the components at different rates, allowing for their separation and collection. studymind.co.uk

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and sensitive chromatographic technique used for both purity assessment and quantitative analysis. nih.gov The sample is injected into a column containing a stationary phase, and a liquid mobile phase is pumped through under high pressure. nih.gov The separated components are detected as they elute from the column, producing a chromatogram where the area of each peak is proportional to the concentration of the corresponding component. HPLC is the preferred method for determining the precise purity of research samples of this compound.

Gas Chromatography (GC): While less common for non-volatile compounds like this compound unless derivatized, GC can be used for the analysis of volatile impurities or related compounds. studymind.co.uk The sample is vaporized and swept by a carrier gas through a column, with separation based on boiling point and interaction with the stationary phase. gentechscientific.com

Table 3: Chromatographic Techniques in this compound Research

| Technique | Primary Application | Principle of Separation |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity checks | Differential partitioning between a planar stationary phase and a liquid mobile phase. unipune.ac.in |

| Column Chromatography | Preparative purification | Differential partitioning between a packed stationary phase in a column and a liquid mobile phase. studymind.co.uk |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantitative analysis | High-efficiency separation based on differential partitioning between a packed column and a high-pressure liquid mobile phase. nih.gov |

| Gas Chromatography (GC) | Analysis of volatile compounds (if applicable) | Partitioning between a liquid or solid stationary phase in a column and a gaseous mobile phase. studymind.co.uk |

Computational and Theoretical Studies of S -neolitsine

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. mdpi.comdovepress.com The quality of this interaction is often estimated using a scoring function, which calculates a value representing the binding affinity, commonly in kcal/mol. youtube.comnih.gov

(S)-Neolitsine has been investigated as a potential ligand for several protein targets using molecular docking, with varied outcomes. In one study focused on identifying inhibitors for platelet-derived growth factor receptor β (PDGFRβ), a target in cancer therapy, this compound was initially screened from a library of phytochemicals. The docking analysis predicted a binding energy of -3.752 kcal/mol. nih.gov However, based on an assessment of its predicted biological properties, it was ultimately eliminated from further investigation in that particular study. nih.govfrontiersin.orgscribd.com

Conversely, a separate in silico study exploring potential ligands for the progesterone receptor (PR), a key target in breast cancer research, identified this compound as a promising candidate. This investigation reported a high docking score of -10.3 kcal/mol, suggesting a strong potential binding affinity for the progesterone receptor.

These contrasting results highlight the nature of computational screening, where a compound's potential is evaluated across different biological targets, and outcomes can vary significantly depending on the protein's binding site architecture.

Table 1: Molecular Docking Results for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Study Outcome |

|---|---|---|

| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | -3.752 | Eliminated from further study nih.govfrontiersin.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govlammps.org In the context of drug discovery, MD simulations are crucial for understanding the stability of a protein-ligand complex, observing conformational changes, and analyzing the dynamics of their interaction. researchgate.netmdpi.com By simulating the behavior of the complex in a solvated environment, researchers can assess parameters like the Root Mean Square Deviation (RMSD) of the protein backbone to gauge its stability and the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions. nih.govfrontiersin.org

While MD simulations are a logical next step after molecular docking to validate the stability of a predicted interaction, specific studies detailing the results of molecular dynamics simulations for this compound complexes are not prominent in the reviewed literature. For instance, in the study involving PDGFRβ, MD simulations were performed on complexes with other promising compounds, but this compound had been screened out prior to this stage. frontiersin.orgscribd.com Conformational analysis, the study of the different 3D shapes a molecule can adopt through bond rotations, is an integral part of understanding molecular behavior and interactions. pharmacy180.comfiveable.mebkcc.ac.in Although essential for a complete picture of its binding potential, dedicated conformational analysis and MD simulation studies on this compound itself or its protein complexes are not extensively documented.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. nih.govwikipedia.org These methods can predict a wide range of molecular properties, including the distribution of electrons, orbital energies like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and electrostatic potential. lumenlearning.comajchem-a.comprinceton.edu The energy gap between the HOMO and LUMO, for instance, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. ajchem-a.com

These calculations provide fundamental insights that can explain or predict a molecule's behavior in chemical reactions and its interactions with biological targets. nih.govrsc.orgnih.gov Despite the power of these methods to elucidate the intrinsic properties of a compound, specific quantum chemical studies focused on predicting the electronic structure and reactivity of this compound have not been identified in the surveyed scientific literature. Such studies would be valuable for a deeper understanding of its chemical characteristics.

Pharmacophore Modeling and In Silico Screening for Target Ligands

Pharmacophore modeling is a cornerstone of rational drug design that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a ligand must possess to interact with a specific target receptor. mdpi.comnih.gov These models serve as 3D queries for searching large compound databases in a process known as in silico or virtual screening, aiming to discover new molecules with potential biological activity. nih.govmdpi.com

This compound has been included as part of compound libraries used in such virtual screening campaigns. nih.govfrontiersin.org For example, it was part of a library of phytochemicals screened for potential activity against PDGFRβ. nih.gov The process of in silico screening allows for the rapid and cost-effective evaluation of thousands of compounds against a protein target. mdpi.com While the initial screening against PDGFRβ did not lead to its advancement as a lead compound, its inclusion in such libraries demonstrates its recognition as a natural product with a scaffold worthy of computational investigation for potential therapeutic applications. The development of a specific pharmacophore model based on this compound or its successful identification through a pharmacophore-based screening for other targets has not been reported.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Neolitsine |

Future Directions and Emerging Research Avenues for S -neolitsine

Exploration of Novel Biological Targets and Signaling Pathways

The full spectrum of biological targets for (S)-Neolitsine is yet to be fully understood. Early research identified it as a potent anthelmintic agent, demonstrating activity against the parasitic nematode Haemonchus contortus. academicjournals.orgresearchgate.netnih.govthieme-connect.com This provides a solid starting point for investigating its mechanism against parasites, which may involve novel neuromuscular or metabolic pathways in these organisms.

Beyond its anthelmintic properties, the broader therapeutic potential of this compound is largely unexplored. A computational study that screened natural compounds for inhibitory activity against platelet-derived growth factor receptor β (PDGFRβ), a target implicated in some cancers, initially included this compound. nih.govscribd.com However, it was later eliminated from the study due to what was described as non-specific interactions and irrelevant biological properties in that specific context. nih.govscribd.com This finding underscores the need to broaden the search for its direct molecular partners.

Future research should focus on screening this compound against a wider array of biological targets. Given that other plant-derived alkaloids are known to modulate key signaling pathways involved in various diseases, several avenues are worth pursuing. nih.gov These include:

Inflammatory Pathways : Many alkaloids exhibit anti-inflammatory effects by modulating pathways such as nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and signal transducer and activator of transcription (STAT) signaling. nih.gov Investigating the effect of this compound on these pathways in cellular models of inflammation could uncover applications in autoimmune or inflammatory disorders. biosynth.com

Cancer-Related Targets : The general antitumor activities of some aporphine alkaloids suggest that this compound should be evaluated against various cancer cell lines. researchgate.net One study has pointed towards neolitsine as a potential telomerase inhibitor, a target of significant interest in oncology. researchgate.net Systematic screening against a panel of kinases, transcription factors, and apoptosis-related proteins could reveal novel anticancer mechanisms.

Neurological Pathways : Some alkaloids act as neurotransmitters or modulate receptor activity in the central nervous system. nih.gov Exploring the neuroprotective potential of this compound could be a promising research direction. biosynth.com

Development of Innovative Synthetic Methodologies for Accessing Diverse this compound Scaffolds

To fully explore the therapeutic potential and establish a robust structure-activity relationship (SAR), access to a diverse range of this compound analogs is essential. While a laboratory synthesis for racemic (±)-neolitsine using a photolytic ring closure has been reported, modern synthetic chemistry offers opportunities for more efficient, stereoselective, and versatile approaches. rsc.org

Future synthetic efforts should aim to develop innovative methodologies that can overcome the limitations of existing routes. nsf.gov Key areas for development include:

Asymmetric Synthesis : Developing a scalable asymmetric synthesis is crucial to produce enantiomerically pure this compound, avoiding the need for chiral separation from a racemic mixture. This would also allow for the synthesis of its enantiomer, (R)-Neolitsine, to probe stereospecificity in biological targets.

Modern Coupling Reactions : The application of modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) could streamline the assembly of the core aporphine scaffold and facilitate the introduction of a wide variety of substituents. nih.gov

C-H Activation Strategies : Leveraging C-H activation/functionalization reactions would provide a powerful and atom-economical way to modify the this compound scaffold at positions that are difficult to access through traditional methods. This would enable the rapid generation of a library of analogs for biological screening.

Flow Chemistry and Automation : Implementing automated synthesis and flow chemistry techniques could accelerate the production of analogs, enabling high-throughput synthesis and screening efforts to quickly map the SAR landscape.

Integration with Systems Biology and Omics Approaches for Holistic Understanding

To move beyond a single-target-focused view, integrating systems biology and "omics" technologies is a critical future direction for understanding the holistic effects of this compound. frontiersin.orgfrontiersin.org These hypothesis-free approaches can provide an unbiased, global snapshot of the cellular response to the compound, helping to identify its mechanism of action and potential off-target effects. nih.gov

Key omics approaches that can be applied include:

Transcriptomics : Using techniques like RNA-sequencing (RNA-seq) to analyze changes in the entire transcriptome of cells or tissues upon treatment with this compound. This can reveal which signaling pathways and biological processes are perturbed, providing clues to its mode of action. nih.gov

Proteomics : Employing mass spectrometry-based proteomics to quantify changes in protein expression and post-translational modifications. This can identify downstream effector proteins and validate pathway engagement. oatext.com

Metabolomics and Lipidomics : Analyzing the global profile of metabolites and lipids to understand how this compound impacts cellular metabolism. frontiersin.orgoatext.com This is particularly relevant for elucidating its anthelmintic activity, which may involve the disruption of key metabolic pathways in the parasite.

Interactomics : Using techniques to map the network of protein-protein interactions and how they are altered by the compound can provide a systems-level view of its functional consequences. nih.gov

By combining these multi-omics datasets, researchers can construct comprehensive models of the compound's biological activity, leading to a deeper and more integrated understanding. frontiersin.org

Design and Synthesis of this compound-based Chemical Probes for Biological Discovery